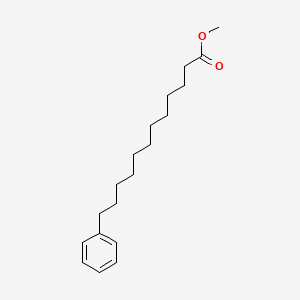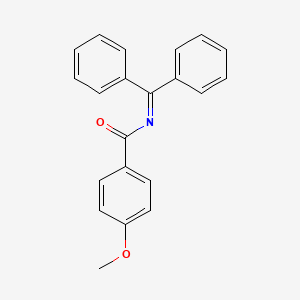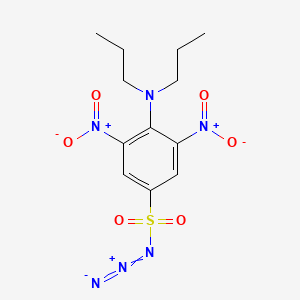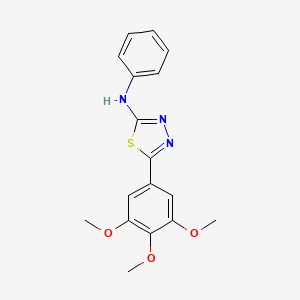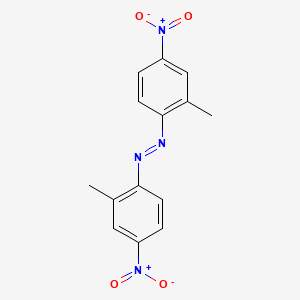
Bis(2-methyl-4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methyl-4-nitrophenyl)diazene is an organic compound characterized by the presence of two nitrophenyl groups attached to a diazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-4-nitrophenyl)diazene typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with another molecule of 2-methyl-4-nitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methyl-4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Bis(2-methyl-4-nitrophenyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Bis(2-methyl-4-nitrophenyl)diazene involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Azobenzene: Similar in structure but lacks the nitro groups.
4,4’-Dinitroazobenzene: Similar but with nitro groups in different positions.
Bis(4-nitrophenyl)diazene: Similar but with different substituents on the aromatic rings
Uniqueness: The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
29418-63-1 |
|---|---|
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
bis(2-methyl-4-nitrophenyl)diazene |
InChI |
InChI=1S/C14H12N4O4/c1-9-7-11(17(19)20)3-5-13(9)15-16-14-6-4-12(18(21)22)8-10(14)2/h3-8H,1-2H3 |
Clave InChI |
MWNAFHNOHYBEBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


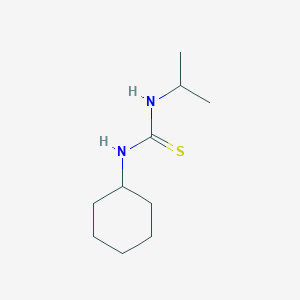
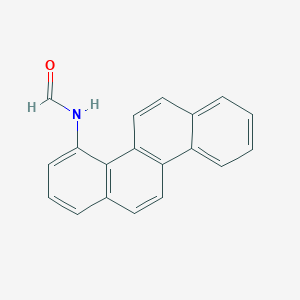
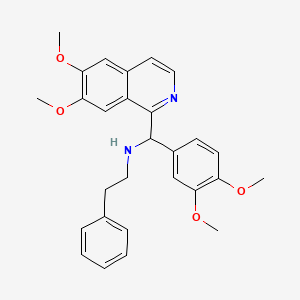

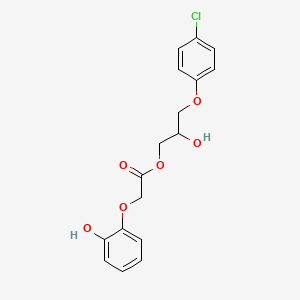
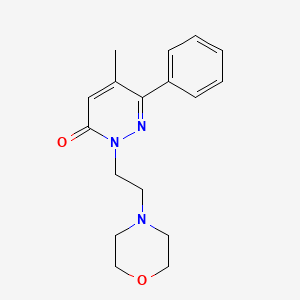
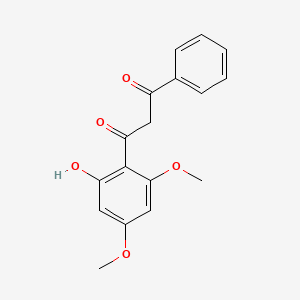
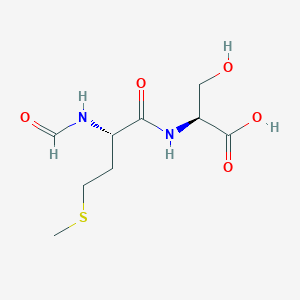

![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
